

SB 202190: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: SB 202190

Cat. No.: B1681491

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This guide provides a comprehensive analysis of the kinase inhibitor **SB 202190**, with a focus on its cross-reactivity profile. **SB 202190** is a potent and cell-permeable pyridinyl imidazole compound widely utilized in research to investigate the roles of p38 MAP kinases. While it is recognized for its high affinity for p38 α and p38 β isoforms, understanding its interactions with other kinases is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide offers a comparative look at its target specificity, supported by available experimental data and detailed methodologies for assessing kinase inhibition.

Kinase Inhibition Profile of SB 202190

SB 202190 functions as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.^[1] Its primary targets are the α and β isoforms of the p38 mitogen-activated protein kinase.^{[1][2][3]} However, like many small molecule inhibitors, **SB 202190** exhibits a degree of cross-reactivity with other kinases, which can lead to off-target effects. The following table summarizes the known interactions of **SB 202190** with its primary targets and other kinases.

Kinase Target	IC50 / Kd	Notes
Primary Targets		
p38 α (MAPK14)	50 nM (IC50)	Potent inhibition of the primary p38 isoform.[1][2][3]
p38 β (MAPK11)	100 nM (IC50)	High affinity for the p38 β isoform.[1][2][3]
Recombinant human p38	38 nM (Kd)	Strong binding affinity to the active kinase.[1]
Off-Target Kinases		
Casein Kinase 1 δ (CK1 δ)	Inhibition reported	Off-target effect identified.
Cyclin-dependent kinase-associated protein 5 (GAK)	Inhibition reported	Potential for off-target interaction.
Glycogen synthase kinase 3 (GSK3)	Inhibition reported	Cross-reactivity has been noted.
Receptor-interacting protein 2 (RIP2)	Inhibition reported	Potential for off-target inhibition.
Transforming growth factor- β (TGF β) receptors	Inhibition reported	May affect TGF β signaling pathways.
Raf kinases	Inhibition reported	Potential interaction with the Raf signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

To determine the cross-reactivity of a kinase inhibitor like **SB 202190**, a variety of in vitro kinase assays can be employed. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. Below are detailed methodologies for two common non-radioactive assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to the ATP site of a kinase.

Materials:

- Kinase of interest
- Europium (Eu)-labeled anti-tag antibody specific to the kinase
- Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive probe)
- **SB 202190** or other test compounds
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SB 202190** in DMSO. Further dilute the compounds in the assay buffer to a 4x final concentration.
- **Kinase/Antibody Mixture:** Prepare a 2x solution of the kinase and the Eu-labeled antibody in the assay buffer.
- **Tracer Solution:** Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
- **Assay Assembly:** In a 384-well plate, add 4 µL of the 4x compound solution, followed by 8 µL of the 2x kinase/antibody mixture.
- **Initiate Binding:** Add 4 µL of the 4x tracer solution to each well.
- **Incubation:** Incubate the plate at room temperature for 1 hour, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC₅₀ value by plotting the emission ratio against the inhibitor concentration.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

- Kinase of interest
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP
- **SB 202190** or other test compounds
- Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- 96-well or 384-well microplates

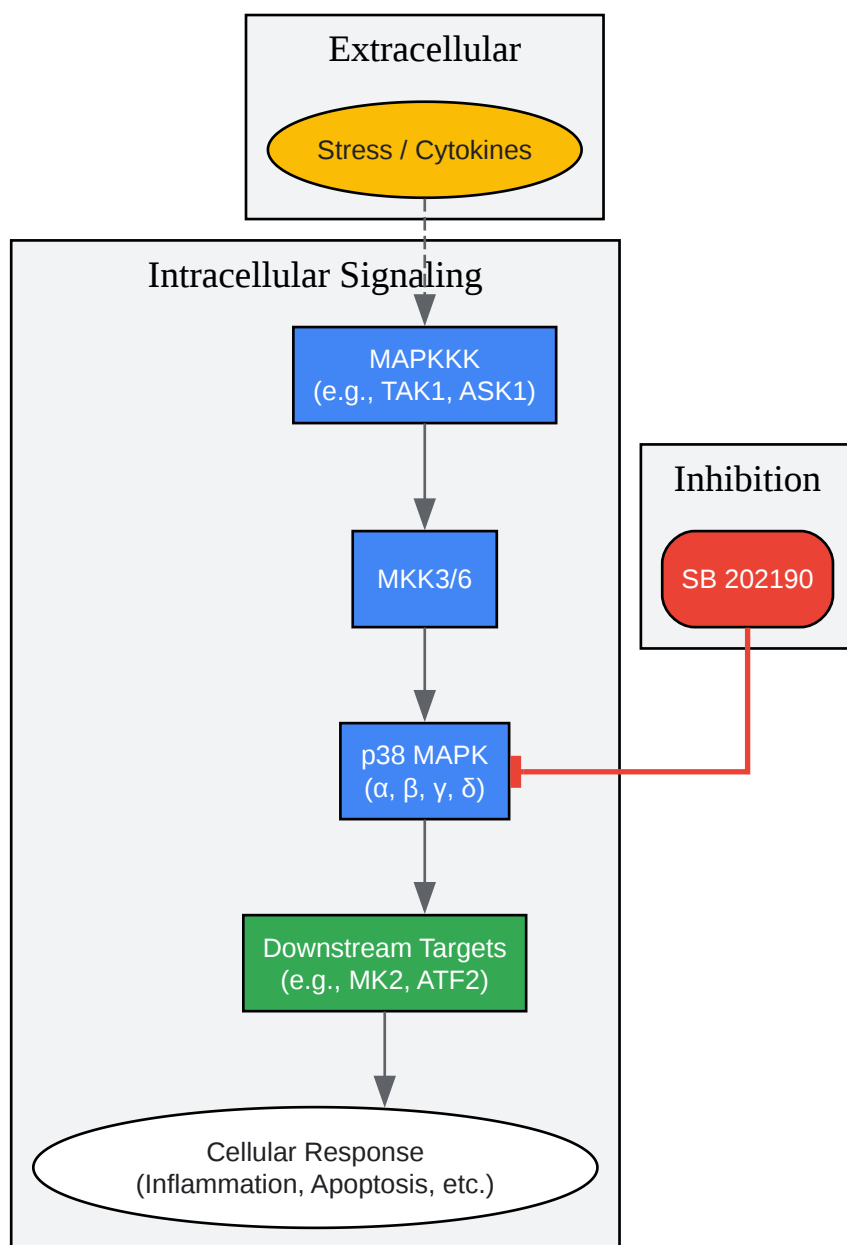
Procedure:

- Compound and Reagent Preparation: Prepare serial dilutions of **SB 202190** in DMSO. Dilute the kinase, substrate, and ATP in the kinase assay buffer.
- Kinase Reaction:
 - To the wells of a microplate, add the test compound.
 - Add the kinase to each well and incubate for approximately 10 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate and ATP mixture.

- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence indicates inhibition of the kinase. Calculate IC50 values by plotting the signal against the inhibitor concentration.

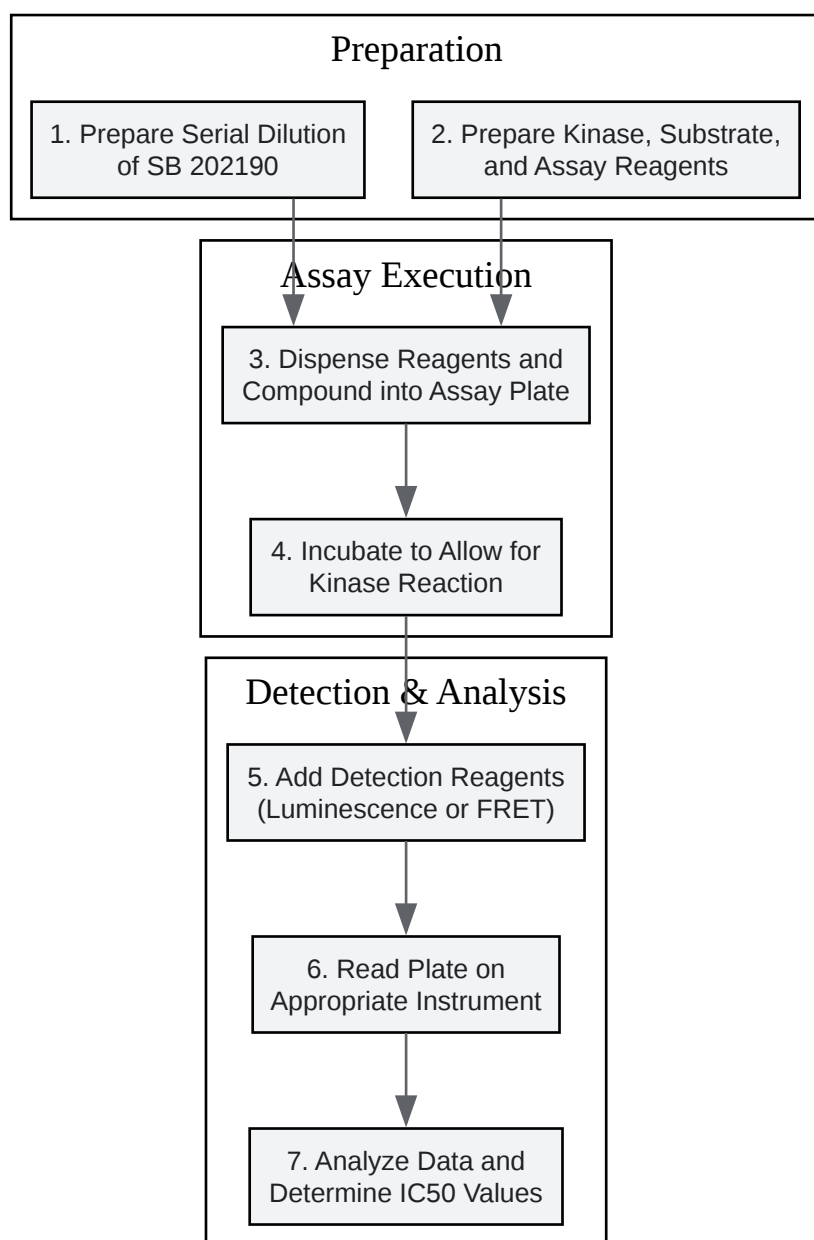
Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of **SB 202190**'s action and the methods used to characterize it, the following diagrams have been generated using the Graphviz DOT language.



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Caption: p38 MAPK signaling pathway and inhibition by **SB 202190**.



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Caption: Workflow for assessing kinase inhibitor cross-reactivity.

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References

- 1. tpca-1.com [tpca-1.com]
- 2. abmole.com [abmole.com]
- 3. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
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